N',2-Bis(1,3-benzodioxol-5-ylmethylene)hydrazinecarboximidohydrazide
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Overview
Description
N’,2-Bis(1,3-benzodioxol-5-ylmethylene)hydrazinecarboximidohydrazide is a complex organic compound with the molecular formula C17H16N6O7 This compound is known for its unique structure, which includes two benzodioxole groups attached to a hydrazinecarboximidohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,2-Bis(1,3-benzodioxol-5-ylmethylene)hydrazinecarboximidohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazinecarboximidohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The reaction mixture is then heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’,2-Bis(1,3-benzodioxol-5-ylmethylene)hydrazinecarboximidohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxole groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N’,2-Bis(1,3-benzodioxol-5-ylmethylene)hydrazinecarboximidohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’,2-Bis(1,3-benzodioxol-5-ylmethylene)hydrazinecarboximidohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzodioxole groups play a crucial role in its binding affinity and specificity, while the hydrazinecarboximidohydrazide core is responsible for its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N’- (1,3-Benzodioxol-5-ylmethylene)-2-(2,3-dichlorophenoxy)acetohydrazide
- N’- (1,3-Benzodioxol-5-ylmethylene)-2-pyrazinecarbohydrazide
- N’- (1,3-Benzodioxol-5-ylmethylene)tetradecanohydrazide
Uniqueness
N’,2-Bis(1,3-benzodioxol-5-ylmethylene)hydrazinecarboximidohydrazide is unique due to its dual benzodioxole groups, which enhance its binding properties and reactivity. This structural feature distinguishes it from other similar compounds, making it a valuable molecule for various applications in scientific research and industry.
Properties
CAS No. |
72463-18-4 |
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Molecular Formula |
C17H15N5O4 |
Molecular Weight |
353.33 g/mol |
IUPAC Name |
1,2-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]guanidine |
InChI |
InChI=1S/C17H15N5O4/c18-17(21-19-7-11-1-3-13-15(5-11)25-9-23-13)22-20-8-12-2-4-14-16(6-12)26-10-24-14/h1-8H,9-10H2,(H3,18,21,22)/b19-7+,20-8+ |
InChI Key |
ASJXDSRAVCLDAQ-OKXCLTPOSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/N/C(=N/N=C/C3=CC4=C(C=C3)OCO4)/N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=NN=CC3=CC4=C(C=C3)OCO4)N |
Origin of Product |
United States |
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